N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
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Overview
Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and a haloketone.
Introduction of the Dimethyl and Oxo Groups: The dimethyl and oxo groups can be introduced through alkylation and oxidation reactions, respectively.
Attachment of the Methoxyphenylthio Group: The final step involves the nucleophilic substitution reaction where the methoxyphenylthio group is attached to the acetamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted acetamides.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its thiazole ring.
Antimicrobial Activity: May exhibit antibacterial or antifungal properties.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The methoxyphenylthio group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Acetamide Derivatives: Compounds with similar acetamide moieties.
Uniqueness
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole or acetamide derivatives.
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-18(2)8-13-16(14(21)9-18)25-17(19-13)20-15(22)10-24-12-6-4-11(23-3)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPPLLYPKZRRIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CSC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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